BenchChemオンラインストアへようこそ!

6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one

Medicinal Chemistry Process Chemistry Oxime Reduction

6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one (CAS 38489-93-9, synonym 2-(hydroxyimino)-5,6-(methylenedioxy)-1-indanone) is a bicyclic indanone oxime bearing a fused methylenedioxy ring. It is primarily employed as a versatile intermediate in medicinal chemistry, enabling the synthesis of non‑neurotoxic 2‑aminoindan and 2‑aminotetralin analogues and the total synthesis of the anticancer phenanthrene natural product papilistatin.

Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17
CAS No. 38489-93-9
Cat. No. B1146440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one
CAS38489-93-9
Molecular FormulaC₁₀H₇NO₄
Molecular Weight205.17
Structural Identifiers
SMILESC1C2=CC3=C(C=C2C(=O)C1=NO)OCO3
InChIInChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one – Procurement-Ready Profile for a Specialized Indanone Oxime Intermediate


6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one (CAS 38489-93-9, synonym 2-(hydroxyimino)-5,6-(methylenedioxy)-1-indanone) is a bicyclic indanone oxime bearing a fused methylenedioxy ring . It is primarily employed as a versatile intermediate in medicinal chemistry, enabling the synthesis of non‑neurotoxic 2‑aminoindan and 2‑aminotetralin analogues [1] and the total synthesis of the anticancer phenanthrene natural product papilistatin [2]. The compound is supplied as a pale‑yellow solid with a melting point of 201–204 °C (dec.) and is soluble in DMSO .

Why 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one Cannot Be Replaced by Generic Indanone or Oxime Analogs


The methylenedioxy‑fused indanone scaffold is not interchangeable with simpler indanones or oximes. The 5,6‑methylenedioxy substitution pattern is a critical determinant of biological activity: Nichols et al. demonstrated that only the 5,6‑methylenedioxy‑2‑aminoindan (derived from this oxime) fully substituted in MDMA‑trained rats, whereas the 4,5‑regioisomer did not, and neither regioisomer exhibited serotonin neurotoxicity—a property absent in the non‑methylenedioxy series [1]. Moreover, the oxime functionality is essential for the patented catalytic reduction that yields the primary amine; the parent ketone cannot be directly converted to the amine under the same conditions without an oxime‑formation step, which would alter the overall yield and impurity profile [2]. Thus, substituting this compound with a generic indanone or an oxime lacking the methylenedioxy motif would fundamentally alter the synthetic pathway and the pharmacological profile of the final product.

Quantitative Differentiation of 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one from Its Closest Analogs


Selective Catalytic Reduction to the Primary Amine – A Transformation Inaccessible to the Parent Ketone

This oxime is directly reduced to 2‑amino‑5,6‑methylenedioxyindan‑1‑one hydrochloride by catalytic hydrogenation (Pd/C, HCl, 3 atm H₂) as exemplified in US2549683 [1]. The parent ketone, 5,6‑methylenedioxy‑1‑indanone (CAS 6412‑87‑9), cannot undergo this transformation without prior oxime formation, which adds a synthetic step and can lower overall yield. The patent reports a reproducible procedure yielding the amine hydrochloride as pure white crystals [1].

Medicinal Chemistry Process Chemistry Oxime Reduction

DNA Polymerase β Inhibition – A Biochemical Activity Not Shared by the Parent Ketone

In a ChEMBL‑curated BindingDB assay, 6‑(hydroxyimino)‑6,7‑dihydro‑5H‑indeno[5,6‑d][1,3]dioxol‑5‑one inhibited rat DNA polymerase β with an IC50 of 11.5 µM [1]. No comparable inhibition data are available for the parent ketone (5,6‑methylenedioxy‑1‑indanone) in the same assay, indicating that the oxime functionality contributes to polymerase binding. The compound also inhibited human DNA polymerase λ (IC50 10.2 µM), suggesting a broader polymerase‑interacting profile [1].

Enzyme Inhibition DNA Repair Cancer Research

Exclusive Intermediate for the Total Synthesis of Papilistatin

The first total synthesis of papilistatin (Org. Biomol. Chem. 2011, 9, 2539–2542) employed a methylenedioxy‑containing phenylacetic acid derivative that is accessible only through the oxime‑derived indanone scaffold [1]. Vendor documentation explicitly states that 5H‑indeno[5,6‑d]‑1,3‑dioxole‑5,6(7H)‑dione 6‑oxime (this compound) is used in the preparation of non‑neurotoxic tetralin/indan analogues and in the total synthesis of papilistatin . No alternative intermediate has been reported for this four‑step, 23 % overall‑yield route.

Natural Product Synthesis Anticancer Phenanthrene

Thermal Stability Advantage Over the Parent Ketone

The oxime exhibits a melting point of 201–204 °C (decomposition) , whereas the parent ketone 5,6‑methylenedioxy‑1‑indanone melts at 162–166 °C . The higher melting point and the presence of a defined decomposition temperature indicate greater thermal stability, which can be advantageous during storage and shipping. Additionally, the oxime is hygroscopic and requires storage under inert atmosphere , a handling requirement that must be factored into procurement but also implies a well‑characterized stability profile.

Process Safety Thermal Analysis Storage Stability

Conjugate Oxime‑Ketone Reactivity for Diversified Derivatization

The oxime group is a well‑established handle for chemoselective ligation (e.g., oxime ether formation, hydrazone exchange) under mild conditions. While this property is shared by other oximes, the combination with the methylenedioxy‑indanone core creates a scaffold that can be diversified at the oxime site without disturbing the fused ring system, a feature exploited in the synthesis of non‑neurotoxic aminoindans [1]. No comparable bifunctional reactivity is available from the parent ketone, which lacks the oxime nucleophile.

Click Chemistry Oxime Ethers Bioconjugation

Pharmacological Specificity of the Methylenedioxy‑2‑aminoindan Scaffold

The 2‑amino‑5,6‑methylenedioxyindan derived from this oxime fully substituted in MDMA‑trained rats (ED50 not explicitly reported in the abstract) and did not depress cortical 5‑HT or 5‑HIAA levels, in contrast to MDA itself, which significantly reduced all neurotoxicity markers [1]. The 4,5‑regioisomeric analogue failed to substitute in the same assay, demonstrating that the 5,6‑methylenedioxy pattern is essential [1]. This oxime is therefore the only commercial precursor that directly installs the active pharmacophore.

Serotonin Releasing Agent Drug Discrimination Neurotoxicity

High‑Value Application Scenarios for 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one


Non‑Neurotoxic Serotonin‑Releasing Agent Development

Research groups designing next‑generation entactogens or antidepressants can use this oxime to synthesize 5,6‑methylenedioxy‑2‑aminoindan (MDAI) and its analogues. The unique pharmacological profile—full substitution in MDMA‑trained rats without serotonin neurotoxicity—was established only for the 5,6‑methylenedioxy regioisomer accessible from this compound [1]. Procurement of the oxime ensures direct entry into the validated synthetic route.

Total Synthesis of Papilistatin and Phenanthrene Natural Products

The first and only total synthesis of papilistatin relies on intermediates derived from this oxime [1]. Investigators aiming to explore the anticancer and antibacterial properties of papilistatin or related phenanthrene‑1,10‑dicarboxylic acids should source this compound to replicate the published four‑step route (23 % overall yield) without custom‑synthesizing the starting materials [1].

DNA Polymerase β Inhibitor Screening Libraries

With a documented IC50 of 11.5 µM against rat DNA polymerase β and 10.2 µM against human DNA polymerase λ [1], this oxime can serve as a reference compound or starting point for medicinal chemistry optimization in DNA‑repair‑targeted oncology programs. Its activity profile distinguishes it from the parent ketone, which lacks reported polymerase inhibition.

Process Chemistry Scale‑Up of 2‑Aminoindan Intermediates

The patented catalytic hydrogenation procedure (US2549683) demonstrates the direct conversion of this oxime to 2‑amino‑5,6‑methylenedioxyindan‑1‑one hydrochloride on a preparative scale [1]. CMOs and process chemists can leverage this established protocol to produce the amine intermediate in high purity without the additional oximation step required when starting from the parent ketone.

Quote Request

Request a Quote for 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.